molecular formula C10H13NO4 B2373249 Methyl (4-amino-2-methoxyphenoxy)acetate CAS No. 924843-60-7

Methyl (4-amino-2-methoxyphenoxy)acetate

Cat. No.: B2373249
CAS No.: 924843-60-7
M. Wt: 211.217
InChI Key: QHVRXLDGTOQXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-amino-2-methoxyphenoxy)acetate is a substituted phenoxyacetate ester characterized by a phenoxy ring with a methoxy group at the 2-position and an amino group at the 4-position, linked to a methyl acetate moiety. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical research.

Properties

IUPAC Name

methyl 2-(4-amino-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVRXLDGTOQXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-amino-2-methoxyphenoxy)acetate typically involves the reaction of 4-amino-2-methoxyphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-amino-2-methoxyphenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and various substituted phenoxyacetates .

Scientific Research Applications

Methyl (4-amino-2-methoxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-amino-2-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenoxyacetate moieties contribute to its overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Features of Analogs
Compound Name CAS Number Molecular Formula Key Substituents/Modifications Reference
Methyl (4-amino-2-methoxyphenoxy)acetate N/A C₁₀H₁₃NO₄ 4-amino, 2-methoxy, phenoxy-acetate
Methyl 2-(4-aminophenoxy)acetate 924843-60-7 C₉H₁₁NO₃ 4-amino, phenoxy-acetate
Methyl 2-(4-amino-3-methylphenoxy)acetate 5348-50-5 C₁₆H₁₇NO₃ 4-amino, 3-methyl, phenoxy-acetate
Methyl 2-[(4-chloro-2-methoxy-5-oxo-furan-3-yl)amino]acetate N/A C₈H₉ClN₂O₄ Chloro, methoxy, furanone, amino-acetate
Methyl (4-{[(4-acetamidophenyl)sulfonyl]amino}phenoxy)acetate N/A C₁₇H₁₈N₂O₆S Acetamido-sulfonyl, phenoxy-acetate
Key Observations:

Replacement of the phenoxy ring with a furanone (as in ) introduces a planar, electron-deficient system, which may enhance reactivity in Michael addition reactions . Sulfonyl groups (e.g., ) improve metabolic stability but reduce solubility compared to the parent compound .

Electronic Properties: The methoxy group at the 2-position in the target compound donates electron density via resonance, stabilizing the phenoxy ring. In contrast, chloro substituents (e.g., ) withdraw electron density, increasing electrophilicity .

Biological Activity

Methyl (4-amino-2-methoxyphenoxy)acetate, a compound with the molecular formula C11_{11}H15_{15}N1_{1}O4_{4}, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound features an amino group that can form hydrogen bonds, a methoxy group that enhances lipophilicity, and a phenoxyacetate moiety that contributes to its overall reactivity. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by binding to DNA templates, thereby preventing DNA synthesis and blocking transcription and replication processes .

2. Anticancer Properties

Studies have highlighted the compound's cytotoxic effects against cancer cell lines, including U937 (human myeloid leukemia) cells. The compound demonstrated effective inhibition of cell proliferation without causing cytotoxicity in non-cancerous cells, suggesting a targeted action mechanism .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. The amino group plays a critical role in forming these interactions, while the methoxy and phenoxyacetate groups enhance binding affinity to target sites within cells.

Study 1: Antimicrobial Evaluation

In an experimental setup, this compound was tested against several bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Bacterial StrainMIC (µg/mL)
E. coli20
S. aureus15
P. aeruginosa30

Study 2: Anticancer Activity

In vitro studies assessed the compound's effect on U937 cells, revealing an IC50_{50} value of approximately 25 µM after 48 hours of exposure. This suggests a potent anticancer activity while maintaining low toxicity towards normal cells.

Cell LineIC50_{50} (µM)
U93725
Normal Fibroblasts>100

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl (4-amino-2-methoxyphenoxy)acetate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves condensation reactions or esterification. For example, analogs like Methyl 2-amino-2-(4-fluorophenyl)acetate are synthesized via condensation of 4-fluorobenzaldehyde with glycine methyl ester hydrochloride under basic conditions (e.g., NaOH) . Esterification of phenolic acids (e.g., 3-hydroxy-4-methoxyphenylacetic acid) with methanol and an acid catalyst (e.g., H₂SO₄) under reflux is another route, requiring careful control of temperature (4–6 hours at 60–80°C) and solvent selection (methanol/ethanol) to optimize yield . Post-synthesis purification via recrystallization or column chromatography is critical for removing unreacted intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and esterification success, as demonstrated for analogs like Methyl 2-[(4-chlorophenyl)amino]acetate . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>98% threshold for research use) . For crystallinity evaluation, X-ray diffraction (XRD) coupled with SHELX software resolves bond angles and torsional flexibility in derivatives .

Q. What are the primary biological activities reported for this compound derivatives, and how are these activities typically assessed in vitro?

  • Methodological Answer : Derivatives exhibit antioxidant (via DPPH radical scavenging assays), antimicrobial (Kirby-Bauer disk diffusion against S. aureus and E. coli), and enzyme inhibitory activities (e.g., COX-2 inhibition using fluorometric kits) . Structure-activity relationships (SAR) highlight the importance of methoxy and amino groups in hydrogen bonding with targets like kinases or GPCRs, validated through molecular docking simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs, and what validation strategies are recommended?

  • Methodological Answer : Discrepancies in bioactivity (e.g., varying IC₅₀ values for enzyme inhibition) may arise from differences in assay conditions (pH, temperature) or impurity profiles. To validate, replicate studies under standardized protocols (e.g., CLIA guidelines) and use orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) . Dose-response curves and metabolite profiling (via LC-MS) can clarify off-target effects .

Q. What strategies are employed to optimize the synthetic yield of this compound in multi-step reactions, particularly concerning protecting group chemistry and regioselectivity?

  • Methodological Answer : Protecting groups (e.g., Boc for amines) prevent undesired side reactions during multi-step syntheses. Regioselectivity in methoxy or amino substitution is achieved using directing groups (e.g., nitro or halogens) or catalysts (Pd/C for hydrogenolysis) . Continuous flow microreactors enhance efficiency by reducing reaction time and improving heat transfer, as seen in industrial-scale syntheses of similar esters .

Q. In crystallographic studies of this compound derivatives, how do researchers address challenges in data collection and refinement for structures with high torsional flexibility?

  • Methodological Answer : High torsional flexibility in the phenoxy-acetate backbone complicates XRD refinement. Use low-temperature data collection (100 K) to minimize thermal motion artifacts. SHELXL’s restraints (e.g., DFIX for bond distances) and ORTEP-3’s graphical interface aid in modeling disordered regions . Dynamic NMR (VT-NMR) can supplement crystallographic data by probing conformational changes in solution .

Q. How do structural modifications at the methoxy or amino positions influence the pharmacokinetic properties of this compound, and what computational models are used to predict these effects?

  • Methodological Answer : Methoxy groups enhance lipophilicity (logP calculations via ChemDraw), while amino groups improve solubility via protonation at physiological pH. In silico tools like SwissADME predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions) . Comparative studies of analogs (e.g., replacing methoxy with ethoxy) reveal trade-offs between bioavailability and metabolic stability, validated using in vitro hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.